molecular formula C10H8ClN3O B1507285 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride

Cat. No. B1507285
M. Wt: 221.64 g/mol
InChI Key: VRGJQQHZKMGJKH-UHFFFAOYSA-N
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Patent
US09029364B2

Procedure details

To a solution of 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid (15, 3.56 g, 17.52 mmol) in DCM (150 mL) cooled to 0° C. was added oxalyl chloride (1.90 mL, 21.9 mmol) and DMF (68 μL, 0.89 mmol). The solution was slowly warmed to ambient temperature and stirred overnight. The mixture was concentrated in vacuo and the resulting solid was azeotroped with DCM and concentrated in vacuo to provide 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride (3) as a yellow solid.
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
68 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:7]=2[C:8](O)=[O:9])[N:3]=[CH:4][CH:5]=1.C(Cl)(=O)C([Cl:19])=O.CN(C=O)C>C(Cl)Cl>[CH3:15][C:12]1[CH:13]=[CH:14][C:6]([N:2]2[N:3]=[CH:4][CH:5]=[N:1]2)=[C:7]([CH:11]=1)[C:8]([Cl:19])=[O:9]

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
68 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was azeotroped with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=CC(=C(C(=O)Cl)C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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